8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the ethyl and dimethyl groups through alkylation reactions. The 4-chlorophenyl-2-oxoethyl group can be introduced via a nucleophilic substitution reaction, followed by the addition of the sulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H17ClN4O3S |
---|---|
Molecular Weight |
392.9g/mol |
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O3S/c1-4-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)26-9-12(23)10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3 |
InChI Key |
AVCKEKMGMAZZGO-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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